5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

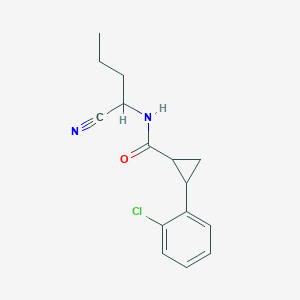

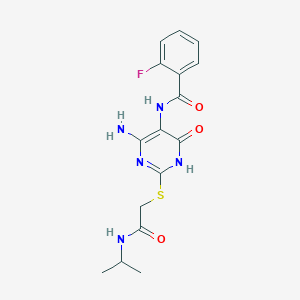

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid is a furan carboxylic acid compound. It has a molecular weight of 216.26 . This compound has attracted considerable attention in scientific research due to its potential uses in various fields, including medicine, pharmacology, and materials science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 5-{[(2-methoxyethyl)sulfanyl]methyl}-2-furoic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 216.26 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Furan Derivatives from Endophytic Fungi

Research on furan derivatives, including 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has shown significant progress, particularly in isolating new compounds from endophytic fungi. For instance, a study by Chen et al. (2017) isolated new furan derivatives from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds were derived from the mangrove plant Ceriops tagal and were identified using various spectroscopic techniques, showing the potential of furan derivatives in natural product chemistry and pharmacology (Chen et al., 2017).

Enzyme-catalyzed Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds, has emerged as a biobased platform chemical for polymer production. Dijkman et al. (2014) identified an FAD-dependent enzyme active towards related furan compounds, capable of converting them into FDCA. This enzyme-mediated process demonstrates a potential route for sustainable polymer production, highlighting the importance of furan derivatives in green chemistry and industrial applications (Dijkman, Groothuis & Fraaije, 2014).

Anti-Tobacco Mosaic Virus and Cytotoxic Activities

Furan-2-carboxylic acids, closely related to 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, have been isolated from various sources like Nicotiana tabacum. Wu et al. (2018) found that these compounds exhibited significant anti-Tobacco Mosaic Virus (TMV) activity and moderate cytotoxicity against human tumor cell lines. This suggests the potential of furan derivatives in antiviral and anticancer research (Wu et al., 2018).

Biocatalytic Synthesis and Industrial Applications

The biocatalytic synthesis of furan carboxylic acids, including derivatives of 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has been explored for industrial applications. Jia et al. (2019) demonstrated the use of enzyme cascade systems for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a related compound. These processes showcase the potential of biocatalysis in the efficient and sustainable synthesis of furan derivatives for pharmaceutical and polymer industries (Jia, Zong, Zheng & Li, 2019).

Safety and Hazards

properties

IUPAC Name |

5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-4-5-14-6-7-2-3-8(13-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFYCMBDKCSGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)

![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)

![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)